(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-cyanobenzaldehyde with 7-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((4-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
- (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxylate
- (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxylic acid
Uniqueness
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the presence of the imino and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and cyanophenyl substituents also contribute to its unique properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-cyanophenyl)imino-7-methoxy-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-29-20-12-9-17-13-21(23(28)26-18-5-3-2-4-6-18)24(30-22(17)14-20)27-19-10-7-16(15-25)8-11-19/h2-14H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSRKPZPSAWHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C#N)O2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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